Methyl 5-methoxy-1-methyl-1h-pyrazole-3-carboxylate

Description

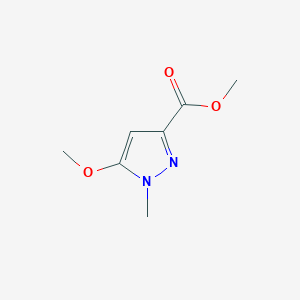

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methoxy group at position 5, a methyl ester at position 3, and a methyl group at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The methoxy and ester substituents in this compound influence its physicochemical properties, such as solubility, stability, and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name |

methyl 5-methoxy-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-9-6(11-2)4-5(8-9)7(10)12-3/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKXTFAZNKXYKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate hydrazine derivatives with esters or carboxylic acids. One common method includes the refluxing of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane . This reaction proceeds under mild conditions and yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of transition-metal catalysts and photoredox reactions are some advanced methods employed in industrial settings to optimize the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert it into different reduced forms of pyrazole.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate has shown promising potential in drug development. Research indicates that compounds in the pyrazole family possess various biological activities, including:

- Antiviral Activity : Studies have suggested that this compound may inhibit viral replication, making it a candidate for antiviral drug development.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.

- Anticancer Potential : Preliminary investigations have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration in oncology .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various synthetic routes that can yield other valuable compounds. For instance, it can be utilized in:

- Synthesis of Fused Pyrazoles : By reacting with different aromatic aldehydes, this compound can form fused pyrazole derivatives that have enhanced biological activities .

- Biomass Conversion : It plays a role in converting cellulose into high-value chemicals, particularly in processes aimed at producing bio-based plastics through intermediates like 2,5-furandicarboxylic acid.

Case Study 1: Anticancer Activity

A study conducted on various pyrazole derivatives, including this compound, demonstrated significant anticancer activity against breast and colon cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation. This finding highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antiviral Properties

Research investigating the antiviral properties of this compound revealed its effectiveness against several viruses, including influenza and HIV. In vitro assays showed that the compound could significantly reduce viral load by interfering with viral replication processes.

Comparative Analysis of Pyrazole Derivatives

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antiviral, anti-inflammatory, anticancer | Methoxy and carboxylate groups enhance reactivity |

| Methyl 4-bromo-5-methoxy-1-methyl-1H-pyrazole-3-carboxylate | Anticancer | Bromo substitution increases reactivity |

| Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Antioxidant | Hydroxymethyl group offers different reactivity |

Mechanism of Action

The mechanism of action of Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can donate and accept hydrogen bonds, facilitating intermolecular interactions that influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate and related pyrazole derivatives:

Biological Activity

Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (MMMP) is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of MMMP, focusing on its potential applications in medicine, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research.

MMMP is characterized by its unique structural features, including a methoxy group at the 5-position and a carboxylate group at the 3-position of the pyrazole ring. This configuration contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of MMMP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to active sites, thereby preventing substrate binding and catalytic activity. This mechanism underlies its potential anti-inflammatory and antimicrobial effects.

1. Anti-inflammatory Activity

MMMP has been investigated for its anti-inflammatory properties. Research suggests that compounds in the pyrazole family can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. The inhibition of these enzymes can reduce inflammation and associated pain .

2. Antimicrobial Properties

Studies have shown that MMMP exhibits antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways makes it a candidate for further development as an antimicrobial agent. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity

MMMP has shown promise in anticancer research, particularly against several cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancers. The compound's structural similarity to other known anticancer agents allows it to interfere with cancer cell proliferation and induce apoptosis through various molecular pathways .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of MMMP on MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability with an IC50 value of approximately 30 µM. This suggests that MMMP can effectively inhibit the growth of aggressive breast cancer cells through mechanisms involving apoptosis induction .

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, administration of MMMP resulted in a marked decrease in paw edema in rats compared to control groups. This effect was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen, indicating its potential therapeutic use in inflammatory conditions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMMP, it is essential to compare it with related pyrazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Hydroxyl group instead of methoxy | Moderate anti-inflammatory properties |

| Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate | Aminosulfonyl group enhances solubility | Strong antimicrobial activity |

MMMP stands out due to its methoxy group, which enhances its solubility and biological interactions compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via a multi-step process starting with pyrazole ring formation, followed by esterification and methoxy group introduction. For example, a similar derivative (5-(methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid) is synthesized using condensation reactions under reflux with catalysts like H₂SO₄ or HCl . Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent selection (e.g., methanol or ethanol), and stoichiometric ratios of reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield and purity .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Answer : While specific toxicity data for this compound is limited, protocols for structurally similar pyrazole esters recommend:

- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation risks .

- Storage : Keep in airtight containers at 0–8°C in a dry, well-ventilated area away from oxidizers and ignition sources .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of via licensed chemical waste services .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

- Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and ester groups). For example, a related compound showed characteristic peaks at δ 3.8–4.2 ppm for methoxy protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 184.15 for C₇H₈N₂O₄) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97%) .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined using software like SHELX?

- Answer :

Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to generate intensity data.

Structure Solution : Employ SHELXD or SHELXS for phase determination via direct methods .

Refinement : Apply SHELXL for least-squares refinement, adjusting thermal parameters and validating with R-factor convergence. Mercury software can visualize hydrogen bonding and packing patterns .

- Example: A related pyrazole aldehyde structure was resolved with an R₁ value of 0.045 using SHELXL .

Q. What strategies are effective for synthesizing hetero-fused pyrazole derivatives from this compound?

- Answer :

- Cyclization Reactions : React with hydrazines or amines under microwave irradiation (100–120°C) to form pyrazolo[1,5-a]pyrazin-4-ones .

- Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position .

- Functionalization : Modify the ester group via hydrolysis to carboxylic acid for further amide coupling .

Q. How can discrepancies in spectroscopic data for this compound be resolved?

- Answer :

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) or literature analogs .

- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational isomerism) by acquiring spectra at 25°C and 60°C .

- Supplementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Answer :

- Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CAH1, CAH2) using fluorometric assays .

- Antimicrobial Testing : Perform broth microdilution assays (MIC values) against S. aureus or E. coli .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.